N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-15(28)24-17-6-4-7-18(11-17)25-21(29)14-32-23-26-19(13-31-23)12-22(30)27-10-9-16-5-2-3-8-20(16)27/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBXEVXNJWCPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc.
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The structure includes an acetamidophenyl moiety linked to a thiazole derivative through a thioether bond, which is crucial for its biological activity.
Synthesis
Recent studies have developed efficient synthetic routes for this compound, often involving multi-step reactions that combine various functional groups. The synthesis typically includes:
- Formation of the thiazole ring.
- Introduction of the indole moiety.
- Coupling reactions to attach the acetamidophenyl group.
These synthetic strategies are essential for producing derivatives with enhanced biological properties.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer) : IC₅₀ values indicating effective cytotoxicity.
- MCF-7 (breast cancer) : Demonstrated potent antiproliferative effects.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses and caspase activity assays .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Apoptosis induction |
| MCF-7 | 0.34 | G2/M phase arrest |
| HT-29 | 0.86 | Tubulin polymerization inhibition |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression, particularly caspases. Studies indicate that modifications to its structure can enhance its potency as a caspase inhibitor, which is critical in programmed cell death pathways .
The biological activity of this compound is attributed to several mechanisms:
- Caspase Activation : Inhibition of caspase activity leads to reduced cell survival in cancer cells.
- Cell Cycle Arrest : The compound causes accumulation of cells in the G2/M phase, preventing mitosis.
- Induction of Apoptosis : Increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins have been observed following treatment with this compound.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on HeLa Cells : Showed a dose-dependent response with significant apoptosis observed at higher concentrations.
- MCF-7 Cell Line Analysis : Indicated that treatment led to increased levels of cleaved PARP, a marker for apoptosis.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves multiple steps, including the formation of thiazole and indole derivatives. The structural characterization typically employs techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure and purity.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Recent studies have highlighted the compound's potential biological activities, particularly:
2.1. Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including melanoma and pancreatic cancer. The mechanisms of action include:
- Induction of Apoptosis : Compounds trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : In vivo studies demonstrate reduced tumor sizes in xenograft models, suggesting potential for therapeutic use in oncology .
2.2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes (COX). This aligns with findings from similar thiazole derivatives that have been shown to exhibit good anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets:
- Target Identification : Docking studies often focus on enzymes or receptors involved in disease pathways, such as COX enzymes for anti-inflammatory activity or specific kinases for anticancer effects.
- Binding Affinity : These studies provide insights into the binding strength and orientation of the compound within the active site of target proteins, guiding further optimization of its structure for enhanced efficacy .
Case Studies and Research Findings
Several case studies illustrate the compound's applications:
4.1. Cancer Cell Line Studies
In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit cell proliferation in resistant cancer cell lines, showcasing their potential as novel anticancer agents .
4.2. Anti-inflammatory Testing
Compounds derived from similar scaffolds have been tested for their ability to reduce inflammation in animal models, yielding promising results that warrant further investigation into their therapeutic potential .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
*Calculated based on molecular formula.
Key Comparative Insights:
Structural Diversity :
- The target compound’s indolin-1-yl-2-oxoethyl-thiazole scaffold distinguishes it from coumarin-linked (e.g., ) or piperazine-substituted (e.g., ) analogues. The indole moiety may enhance blood-brain barrier penetration compared to bulkier substituents like coumarin .
- Thioether vs. Ether Bridges : The thioacetamide linkage in the target compound could provide stronger enzyme binding via sulfur-mediated hydrophobic interactions compared to oxygen-based ethers in .
Synthetic Complexity :
- The target compound likely requires multi-step synthesis involving:
(i) Thiazole ring formation (e.g., Hantzsch thiazole synthesis),
(ii) Indole-2-oxoethyl substitution via nucleophilic acyl substitution,
(iii) Thioacetamide coupling (similar to ). - Yields for analogous compounds range from 60–86% , suggesting moderate synthetic feasibility.
Biological Activity: Enzyme Inhibition: Piperazine-containing thiazoles (e.g., ) show nanomolar MMP-9 inhibition, while the target’s indole group may target kinases (e.g., GSK-3β) due to structural resemblance to kinase inhibitors like staurosporine . Solubility vs.
Pharmacokinetic Profiles :
- Piperazine derivatives (e.g., ) exhibit prolonged plasma half-lives (~8–12 h) due to reduced CYP450 metabolism. The indole-thiazole hybrid may face faster hepatic clearance but superior tissue distribution .
Q & A
Q. What established synthetic routes are available for N-(3-acctamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) in dichloromethane with triethylamine as a base (3 h, 273 K) . Thiazole-thioacetamide linkages are formed through nucleophilic substitution or thiol-ene reactions under reflux conditions (6–8 h, acetone/K₂CO₃) . Cyclization steps may involve refluxing intermediates in acetic acid with sodium acetate (3–5 h) .
Q. Table 1: Comparison of Synthesis Conditions
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- X-ray crystallography resolves 3D conformation, including dihedral angles (e.g., 79.7° twist between aromatic rings) and hydrogen-bonding networks (R²²(8) motifs) .
- NMR/IR spectroscopy confirms functional groups:
- ¹H NMR : Peaks at δ 7.8–8.0 ppm (thiazole protons), δ 2.1 ppm (acetamido CH₃) .
- IR : Stretching at ~1680 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-S) .
- Elemental analysis validates purity by matching calculated/experimental C, H, N, S percentages .
Advanced Research Questions
Q. How can contradictions in spectral or crystallographic data be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., N-(thiazol-2-yl)acetamides) to identify anomalies .
- Purity checks : Recrystallize from DMF/acetic acid mixtures to remove impurities affecting spectral peaks .
- Computational validation : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .
Q. What computational strategies optimize reaction conditions for higher yields?
- Methodological Answer : ICReDD’s integrated approach combines quantum chemical reaction path searches (e.g., GRRM17) with machine learning to narrow optimal parameters (solvent, catalyst, temperature) . For example:
- Solvent selection : Dichloromethane minimizes side reactions in carbodiimide couplings .
- Catalyst screening : K₂CO₃ enhances thiol-thiazole coupling efficiency in acetone .
Q. How can analogs be designed to enhance biological activity?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the phenyl ring to improve target binding .
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase) and prioritize derivatives with favorable binding energies .
- SAR analysis : Compare bioactivity of analogs (e.g., 9a–9e in ) to identify critical functional groups.
Q. What methodologies address stability challenges in aqueous solutions?
- Methodological Answer :
- pH stability assays : Test degradation rates at pH 2–12 (HPLC monitoring) to identify optimal storage conditions .
- Lyophilization : Stabilize the compound as a lyophilized powder in inert atmospheres .
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
